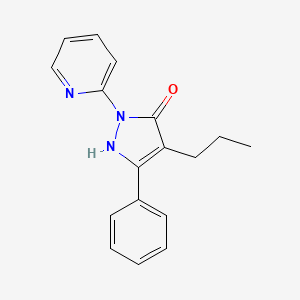

3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol

Vue d'ensemble

Description

Isuzinaxib: est un nouveau composé expérimental développé par Aptabio Therapeutics Inc. Il s'agit d'un inhibiteur pan-NADPH oxydase (NOX) de première génération conçu pour moduler le stress oxydatif, qui est un facteur pathogène critique dans l'initiation et la progression de diverses maladies, y compris la néphropathie diabétique .

Préparation Methods

Voies de Synthèse et Conditions de Réaction: La synthèse de l'Isuzinaxib implique la préparation de sa forme de base libre, qui est ensuite convertie en son sel chlorhydrate pour la stabilité et la distribution. Les voies de synthèse détaillées et les conditions de réaction sont exclusives et non divulguées au public .

Méthodes de Production Industrielle: La production industrielle d'Isuzinaxib implique probablement une synthèse à grande échelle dans des conditions contrôlées pour assurer la pureté et la cohérence. Le processus comprend plusieurs étapes de réactions chimiques, de purification et de contrôle qualité pour répondre aux normes pharmaceutiques .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Isuzinaxib involves the preparation of its free base form, which is then converted to its hydrochloride salt for stability and delivery. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods: Industrial production of Isuzinaxib likely involves large-scale synthesis under controlled conditions to ensure purity and consistency. The process includes multiple steps of chemical reactions, purification, and quality control to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types de Réactions: L'Isuzinaxib subit principalement des réactions d'inhibition ciblant les enzymes NADPH oxydase. Il ne participe pas aux réactions organiques typiques comme l'oxydation, la réduction ou la substitution en raison de sa fonction inhibitrice spécifique .

Réactifs et Conditions Communes: Le composé est synthétisé en utilisant des réactifs organiques standard et des conditions appropriées pour la formation de sa structure chimique unique. Les réactifs et conditions spécifiques sont exclusifs .

Principaux Produits Formés: Le principal produit formé par la synthèse de l'Isuzinaxib est son sel chlorhydrate, qui est utilisé pour les applications cliniques .

Applications de la Recherche Scientifique

Chimie: L'Isuzinaxib est utilisé comme composé outil pour étudier le rôle des enzymes NADPH oxydase dans le stress oxydatif et les pathologies associées .

Biologie: En recherche biologique, l'Isuzinaxib est utilisé pour étudier les mécanismes moléculaires du stress oxydatif et son impact sur les fonctions cellulaires .

Médecine: L'Isuzinaxib a montré un potentiel prometteur dans les essais cliniques pour le traitement de la néphropathie diabétique en réduisant le stress oxydatif et en améliorant les marqueurs de la fonction rénale . Il est également évalué pour ses avantages potentiels dans d'autres affections impliquant le stress oxydatif, telles que l'insuffisance rénale aiguë et le COVID-19 .

Mécanisme d'Action

L'Isuzinaxib exerce ses effets en inhibant les enzymes NADPH oxydase (NOX1-5, DUOX1 et DUOX2), qui sont les principales sources d'espèces réactives de l'oxygène (ROS). En réduisant la production de ROS, l'Isuzinaxib contribue à atténuer le stress oxydatif et à prévenir les dommages tissulaires . Ce mécanisme est particulièrement bénéfique dans des affections comme la néphropathie diabétique, où le stress oxydatif joue un rôle important dans la progression de la maladie .

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula for 3-phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol is , with a molecular weight of 279.34 g/mol. The compound features a pyrazole ring substituted with a phenyl group and a propyl chain, alongside a pyridine moiety, which enhances its biological activity and solubility characteristics.

Anticancer Activity

One of the primary applications of this compound is in the field of oncology. The compound is under investigation for its potential as an anticancer agent. It has been studied in preclinical trials, demonstrating activity against various cancer cell lines. For instance, it has shown promise in inhibiting tumor growth through mechanisms that involve the modulation of signaling pathways associated with cell proliferation and apoptosis .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The presence of the pyridine ring is thought to enhance its interaction with biological targets involved in inflammatory responses .

Neurological Applications

There are ongoing studies exploring the neuroprotective effects of this compound. Its ability to cross the blood-brain barrier could make it useful in treating neurodegenerative disorders such as Alzheimer's disease . The compound's structure suggests potential interactions with neurotransmitter systems, warranting further investigation.

Synthesis and Stability

The synthesis of this compound has been documented in patents, highlighting methods for producing both the free base and hydrochloride forms . The crystalline hydrochloride form has been noted for its stability under various conditions, making it suitable for pharmaceutical formulations. Stability studies have indicated that this form minimizes decomposition and impurity formation during storage .

Table: Summary of Experimental Findings on this compound

Mécanisme D'action

Isuzinaxib exerts its effects by inhibiting NADPH oxidase enzymes (NOX1-5, DUOX1, and DUOX2), which are major sources of reactive oxygen species (ROS). By reducing ROS production, Isuzinaxib helps to mitigate oxidative stress and prevent tissue damage . This mechanism is particularly beneficial in conditions like diabetic kidney disease, where oxidative stress plays a significant role in disease progression .

Comparaison Avec Des Composés Similaires

Composés Similaires:

Setanaxib (GKT137831): Un inhibiteur dual NOX1/NOX4 utilisé dans des applications similaires.

Unicité: L'Isuzinaxib est unique en raison de son activité inhibitrice pan-NOX, ciblant simultanément plusieurs isoformes NOX. Cette inhibition à large spectre fournit une réduction plus complète du stress oxydatif par rapport aux autres inhibiteurs NOX qui ciblent des isoformes spécifiques .

Activité Biologique

3-Phenyl-4-propyl-1-(pyridin-2-yl)-1H-pyrazol-5-ol, also known as Isuzinaxib, is a compound with significant biological activity, particularly in the context of pharmaceutical applications. This article reviews its biological properties, mechanisms of action, and potential therapeutic uses based on available research and clinical data.

- Molecular Formula : C₁₇H₁₈N₃O

- Molecular Weight : 279.34 g/mol

- CAS Number : 1270084-92-8

Isuzinaxib functions primarily as an inhibitor of specific signaling pathways involved in disease progression. Its mechanism is not fully elucidated; however, it has been shown to interact with various molecular targets that are crucial in the treatment of inflammatory and proliferative diseases.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through the inhibition of tumor cell proliferation and induction of apoptosis. In vitro studies have demonstrated its potential against various cancer cell lines, including:

- Breast Cancer

- Lung Cancer

A notable study reported a significant reduction in cell viability in treated cancer cells compared to controls, suggesting its role as a viable candidate for further development in oncology.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines, thereby mitigating conditions such as arthritis and other inflammatory disorders.

Case Studies

-

Clinical Trials :

- A Phase II clinical trial evaluating the efficacy of Isuzinaxib in patients with advanced solid tumors demonstrated promising results, with a subset of patients showing partial responses.

- Another study focused on its application in treating osteoarthritis, where patients reported decreased pain levels and improved joint function.

-

Animal Studies :

- In rodent models of inflammation, administration of Isuzinaxib resulted in decreased paw swelling and reduced levels of inflammatory markers, indicating its potential utility in treating chronic inflammatory conditions.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 279.34 g/mol |

| CAS Number | 1270084-92-8 |

| Anticancer Activity | Effective against various cancers |

| Anti-inflammatory Activity | Reduces cytokine production |

Propriétés

IUPAC Name |

5-phenyl-4-propyl-2-pyridin-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15/h3-7,9-12,19H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWZEELPLKPYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270084-92-8 | |

| Record name | Isuzinaxib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270084928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISUZINAXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP664UDC7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.